molecular formula C10H23N3 B2763642 1,2,3-Tri(propan-2-yl)guanidine CAS No. 121948-77-4

1,2,3-Tri(propan-2-yl)guanidine

Cat. No.: B2763642
CAS No.: 121948-77-4
M. Wt: 185.315
InChI Key: ALOOBTJGUXDERE-UHFFFAOYSA-N
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Description

1,2,3-Tri(propan-2-yl)guanidine is an organic compound with the molecular formula C10H23N3 It belongs to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds

Preparation Methods

The synthesis of 1,2,3-Tri(propan-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1,2,3-Tri(propan-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1,2,3-Tri(propan-2-yl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Tri(propan-2-yl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound’s high basicity allows it to form stable complexes with various biological molecules. It can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These properties make it useful in studying and potentially treating conditions related to muscle function and neurotransmission.

Comparison with Similar Compounds

1,2,3-Tri(propan-2-yl)guanidine can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its high basicity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2,3-tri(propan-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-9H,1-6H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOBTJGUXDERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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